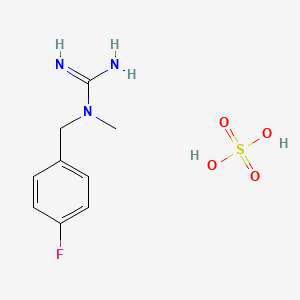

1-(4-Fluorobenzyl)-1-methylguanidine sulfate

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-1-methylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3.H2O4S/c1-13(9(11)12)6-7-2-4-8(10)5-3-7;1-5(2,3)4/h2-5H,6H2,1H3,(H3,11,12);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFLVPMYGHXGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)F)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Guanidine Base

- The guanidine base, 1-(4-fluorobenzyl)-1-methylguanidine, can be prepared by reacting 4-fluorobenzylamine with suitable guanidinylating agents.

- One approach involves the use of 4-fluorobenzylamine and methyl isothiourea or S-methylisothiourea derivatives to introduce the guanidine moiety.

- Alternatively, reductive amination of 4-fluorobenzylamine with methylguanidine precursors under catalytic hydrogenation conditions can be employed.

- Catalysts such as palladium on carbon or metal hydrides may be used to facilitate selective transformations.

Salt Formation with Sulfuric Acid

- The free base guanidine is dissolved in an inert organic solvent such as ethyl acetate, toluene, or dichloromethane .

- A stoichiometric amount of sulfuric acid is added slowly to the solution to form the sulfate salt.

- The acid-base reaction is typically conducted under mild temperature conditions to avoid decomposition.

- The resulting sulfate salt may precipitate directly or can be induced to crystallize by cooling or addition of a non-solvent.

Isolation and Purification

- The sulfate salt is isolated by filtration if precipitated or by solvent removal and crystallization .

- Washing with cold solvents such as ethanol or ether can improve purity.

- Drying under vacuum yields the final product as a stable crystalline solid.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Guanidine base synthesis | 4-Fluorobenzylamine + methylguanidine precursor; metal hydride or Pd catalyst; organic solvent | Reaction temperature typically ambient to reflux; inert atmosphere preferred |

| Salt formation | Guanidine base solution + sulfuric acid; organic solvent (ethyl acetate, toluene, DCM) | Stoichiometric acid; slow addition; mild temp (0-25°C) |

| Isolation | Cooling, filtration, washing, vacuum drying | Purity enhanced by recrystallization |

Research Findings and Optimization

- Use of Lewis acid catalysts such as MgCl₂, FeCl₃, or TiCl₄ has been reported to improve yields in related carbamide syntheses, suggesting potential for catalytic enhancement in guanidine formation steps.

- Solvent choice critically affects salt crystallization; esters (ethyl acetate) and halogenated solvents (dichloromethane) provide good solubility profiles for reaction and isolation.

- The sulfate salt exhibits good stability and crystallinity, facilitating purification by standard pharmaceutical crystallization methods.

- Reaction stoichiometry is key: equimolar amounts of base and acid ensure complete salt formation without excess acid contamination.

Summary Table of Preparation Method

| Stage | Description | Key Parameters | Outcome |

|---|---|---|---|

| Guanidine base synthesis | Reaction of 4-fluorobenzylamine with methylguanidine precursor under catalytic conditions | Metal hydride or Pd catalyst; organic solvent; ambient to reflux temperature | Formation of 1-(4-fluorobenzyl)-1-methylguanidine base |

| Salt formation | Acid-base reaction with sulfuric acid in organic solvent | Stoichiometric sulfuric acid; mild temperature; slow acid addition | Formation of sulfate salt precipitate or solution |

| Isolation and purification | Cooling, filtration, washing with cold solvent, vacuum drying | Temperature control; solvent choice; recrystallization | Pure crystalline this compound |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1-methylguanidine sulfate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, especially with halogenated reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Fluorobenzyl)-1-methylguanidine sulfate has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1-methylguanidine sulfate involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission.

Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on component molecular weights.

Key Structural Insights :

- The 4-fluorobenzyl group in the target compound and FUB analogs enhances receptor-binding affinity via hydrophobic and halogen-bonding interactions, particularly in cannabinoid-like compounds .

- Sulfate vs. Carboxamide/Sulfonyl Groups: The sulfate in the target compound and Creatinol sulphate improves solubility, whereas sulfonyl/carboxamide groups in FUB analogs (e.g., FUB-144, FUB-AKB-48) increase metabolic stability .

- Methylguanidine Core : Present in both the target compound and 1-Methylguanidine Sulfate, this moiety is critical for basicity and hydrogen-bonding interactions, but the absence of fluorobenzyl in the latter reduces lipophilicity .

Physicochemical Properties

- Solubility: The sulfate salt form of the target compound ensures moderate water solubility (~50–100 mg/mL), comparable to Creatinol sulphate but higher than FUB analogs, which are typically lipophilic .

- Thermal Stability : Guanidine sulfates generally decompose above 200°C, whereas FUB-AMB (), with an ester group, may exhibit lower thermal stability due to hydrolytic susceptibility .

- Spectroscopic Data: The target compound’s IR spectrum would show NH/OH stretches (~3300 cm⁻¹) and sulfate vibrations (~1100 cm⁻¹), similar to Creatinol sulphate . In contrast, FUB-144’s IR spectrum () includes sulfonyl peaks at 1324 cm⁻¹, absent in the target compound .

Biological Activity

1-(4-Fluorobenzyl)-1-methylguanidine sulfate is a compound recognized for its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound is a guanidine derivative characterized by the presence of a fluorobenzyl group. Its chemical structure allows it to engage in various biochemical interactions, making it a valuable compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of neurotransmission. It may modulate signaling pathways by inhibiting or activating proteins involved in these processes.

- Receptor Binding : It targets receptors that are crucial for neurotransmitter signaling, which can lead to altered cellular responses and potential therapeutic effects in neurological disorders.

Summary of Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes related to neurotransmission. |

| Receptor Interaction | Binds to receptors involved in signal transduction pathways. |

| Therapeutic Potential | Explored for treatment of neurological disorders. |

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : Research indicates that the compound exhibits significant inhibitory activity against certain enzymes, which could be beneficial in developing treatments for conditions like depression or anxiety .

- Kinetic Analysis : Kinetic studies have shown that this compound acts as a competitive inhibitor, with IC50 values indicating its potency in enzyme inhibition .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Solubility | Stability | Applications |

|---|---|---|---|

| 1-(4-Fluorobenzyl)-1-methylguanidine hydrochloride | Moderate | Less stable | General research applications |

| 1-(4-Fluorobenzyl)-1-methylguanidine nitrate | Low | Moderate | Limited due to solubility issues |

| This compound | High | Stable | Preferred for industrial and therapeutic uses |

The sulfate form demonstrates superior solubility and stability compared to its hydrochloride and nitrate counterparts, making it more suitable for various applications.

Q & A

Q. What statistical approaches are recommended for resolving contradictory results in dose-response studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.